

In-Depth Technical Guide to 3-Bromomethyl-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromomethyl-benzenesulfonyl chloride

Cat. No.: B171897

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **3-Bromomethyl-benzenesulfonyl chloride**, alongside standardized experimental protocols for their determination. This document is intended to serve as a valuable resource for laboratory researchers and professionals engaged in drug development and other scientific pursuits where this compound is of interest.

Core Physical Properties

3-Bromomethyl-benzenesulfonyl chloride is a solid organic compound with the molecular formula $C_7H_6BrClO_2S$.^[1] The subsequent table summarizes its key physical and chemical identifiers. While experimental data for some properties of the 3-isomer are not readily available in public literature, predicted values from computational models and experimental data for the isomeric 4-Bromomethyl-benzenesulfonyl chloride are included for reference and comparison.

Property	Value	Source
Molecular Formula	C ₇ H ₆ BrClO ₂ S	[1]
Molecular Weight	269.54 g/mol	[1]
Physical Form	Solid	[1]
CAS Number	148583-69-1	
Melting Point	Data not available	
Reference (4-isomer): 71-75 °C	[2]	
Boiling Point	350.5 °C (Predicted)	[3]
Density	1.746 g/cm ³ (Predicted)	[3]
Solubility	Data not available	
Reference (Benzenesulfonyl chloride): Insoluble in cold water; soluble in alcohol and diethyl ether.	[4]	

Experimental Protocols

Detailed experimental procedures for the determination of the primary physical properties of **3-Bromomethyl-benzenesulfonyl chloride** are outlined below. These are generalized methods standard in organic chemistry laboratories.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with a high degree of accuracy using a melting point apparatus.

Methodology:

- Sample Preparation: A small amount of the crystalline **3-Bromomethyl-benzenesulfonyl chloride** is finely crushed into a powder.

- Capillary Loading: A capillary tube is sealed at one end and the open end is pressed into the powdered sample. The tube is then gently tapped to pack the sample into the sealed end.
- Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.
- Measurement: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Boiling Point Determination (Micro-scale Method)

For the determination of the boiling point of a small quantity of a liquid, a micro-scale method is employed. This would be applicable if the compound were liquid at accessible temperatures or for the distillation of a synthesized batch.

Methodology:

- Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube.
- Capillary Inversion: A smaller, sealed-end capillary tube is inverted and placed inside the test tube containing the sample.
- Heating: The test tube is gently heated in a controlled manner, for instance, in a Thiele tube or a metal heating block.
- Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. The boiling point is the temperature at which this stream of bubbles is continuous and rapid.

Density Determination (Displacement Method)

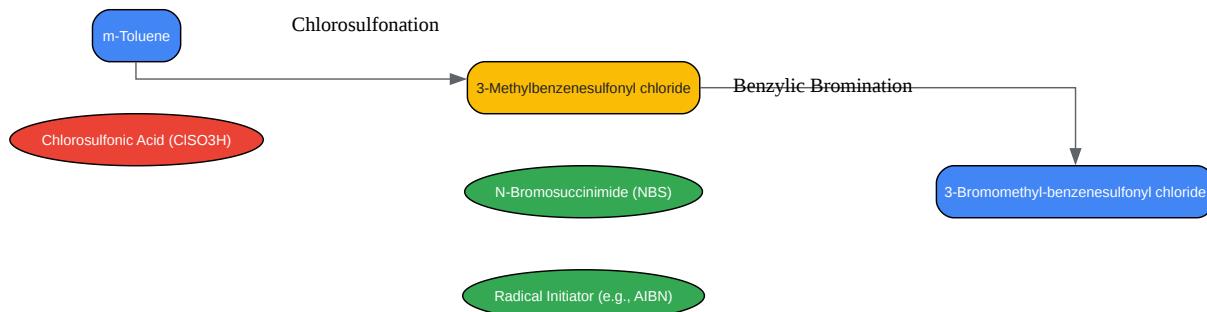
The density of a solid can be determined by measuring the volume of a liquid it displaces.

Methodology:

- Mass Measurement: The mass of a sample of **3-Bromomethyl-benzenesulfonyl chloride** is accurately measured using an analytical balance.

- Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if applicable, or a non-reactive organic solvent). The initial volume is recorded.
- Displacement: The weighed solid is carefully submerged in the liquid in the graduated cylinder. The new volume is recorded.
- Calculation: The volume of the solid is the difference between the final and initial liquid levels. The density is then calculated by dividing the mass of the solid by its volume.

Solubility Determination (Qualitative)


A qualitative assessment of solubility in various solvents is a fundamental characterization step.

Methodology:

- Sample Preparation: A small, measured amount of **3-Bromomethyl-benzenesulfonyl chloride** (e.g., 10 mg) is placed into a series of test tubes.
- Solvent Addition: A measured volume (e.g., 1 mL) of a specific solvent (e.g., water, ethanol, diethyl ether, acetone) is added to each test tube.
- Observation: The tubes are agitated, and the dissolution of the solid is observed. The compound is classified as soluble, partially soluble, or insoluble in each solvent at a given temperature.

Synthesis Workflow

As information regarding signaling pathways involving **3-Bromomethyl-benzenesulfonyl chloride** is not prevalent, a logical workflow for its synthesis is presented below. A common route to benzenesulfonyl chlorides involves the chlorosulfonation of the corresponding toluene derivative, followed by benzylic bromination.

[Click to download full resolution via product page](#)

Caption: Plausible two-step synthesis of **3-Bromomethyl-benzenesulfonyl chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Bromomethyl)benzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 58236-74-1 CAS MSDS (3-BROMOBENZYSULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Benzenesulfonyl chloride 96 98-09-9 [sigmaaldrich.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 3-Bromomethyl-benzenesulfonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b171897#3-bromomethyl-benzenesulfonyl-chloride-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com